5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Overview
Description
5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Synthesis Methods : Various methods for synthesizing derivatives of oxazole-4-carboxylic acid esters, including 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid, have been developed. These methods involve reactions such as cyclocondensation and treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones (Tormyshev et al., 2006).
Chemical Transformations : Synthesis of oxazole derivatives involves various chemical transformations, such as SN2 cyclization of N-Boc-β-amino alcohols and subsequent base-induced conversions to form various substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates (Madhusudhan et al., 2003).
Pharmaceutical Applications
- Potential Antimicrobial Agents : Some derivatives of oxazole, including those similar to this compound, show promise as antimicrobial agents. These compounds have been designed and synthesized for this purpose, demonstrating significant anti-staphylococcus and antifungal activities (Biointerface Research in Applied Chemistry, 2020).
Industrial Applications
- Corrosion Inhibition : Oxazole derivatives have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid medium. These studies are crucial for understanding the applications of such compounds in industrial settings (Rahmani et al., 2018).
Safety and Hazards
Future Directions
Oxazole and its derivatives have gained strong interest in recent times due to their increasing importance in the field of medicinal chemistry . Their widespread useful biological activities have attracted increasing attention of chemical and pharmacological communities in their search for new lead compounds . Therefore, future research may focus on the development of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various biological targets .
Mode of Action
Carboxylic acids, a group to which this compound belongs, typically undergo nucleophilic acyl substitution reactions . In these reactions, the carboxylic acid is first converted into an intermediate, replacing the –OH of the acid with a better leaving group. The intermediate then reacts with a nucleophile .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical reactions .
Result of Action
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Properties
IUPAC Name |
5-ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-9-10(12(14)15)11(13-16-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVNATITQUEJFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543383 | |
Record name | 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91569-55-0 | |
Record name | 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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